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molecular formula C17H15NO4 B8538523 methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate

methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate

Cat. No. B8538523
M. Wt: 297.30 g/mol
InChI Key: YOPWLOZZIKJLFN-UHFFFAOYSA-N
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Patent
US08748462B2

Procedure details

Compound H6.4 (2.50 g, 8.41 mmol) was dissolved in 27 mL DMSO and 3 mL water. The resulting mixture was heated to 150° C. and stirred for 30 minutes. After the reaction was complete, the reaction was diluted with 120 mL water and extracted twice with 50 mL EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated onto silica gel. The resulting product was purified by column chromatography with 10% EtOAc/hexane to afford desired product H6.5 (1.76 g, 87.5%). MS ESI (pos.) m/e: 240.1 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[N:14]=[CH:13][C:12]2[CH2:15][CH:16](C(OC)=O)[C:17](=[O:18])[C:11]=2[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CS(C)=O.O>[CH2:1]([O:8][C:9]1[N:14]=[CH:13][C:12]2[CH2:15][CH2:16][C:17](=[O:18])[C:11]=2[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=N1)CC(C2=O)C(=O)OC
Name
Quantity
27 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by column chromatography with 10% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=N1)CCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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